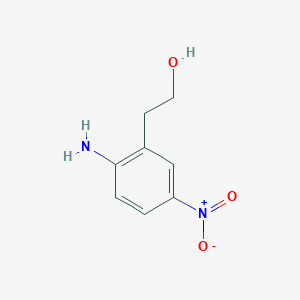
2-Amino-5-nitrophenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-nitrophenylethanol: is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: The preparation of 2-Amino-5-nitrophenylethanol can begin with a cyclization reaction involving 2-aminophenol and thionyl chloride in a solvent and an acid-binding agent.
Nitration Reaction: The resulting cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to form a nitrated substance.
Hydrolysis: Finally, the nitrated substance is hydrolyzed using sodium hydroxide to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the ortho-aminophenol process, which is favored due to its low cost, high yield, and relatively fewer environmental pollutants .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-5-nitrophenylethanol can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where the amino or nitro groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Conversion to 2,5-diaminophenylethanol.
Substitution: Formation of various substituted phenylethanol derivatives.
Scientific Research Applications
Chemistry: 2-Amino-5-nitrophenylethanol is used as a starting material in the synthesis of various biologically and pharmacologically active molecules .
Biology: The compound is employed in the preparation of biologically active molecules, including those with potential therapeutic applications .
Medicine: It is used in the synthesis of anticonvulsant agents and other medicinal compounds .
Industry: this compound is applied in the production of dyes, including azo dyes, and as a semi-permanent hair colorant .
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrophenylethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds, while the nitro group can undergo reduction to form reactive intermediates.
Comparison with Similar Compounds
- 2-Hydroxy-4-nitroaniline
- 3-Hydroxy-4-aminonitrobenzene
- 3-Nitro-6-aminophenol
- 5-Nitro-2-amino-1-hydroxybenzene
- 5-Nitro-2-aminophenol
Uniqueness: 2-Amino-5-nitrophenylethanol is unique due to the presence of both amino and nitro groups on the phenyl ring, along with an ethanol moiety. This combination of functional groups imparts distinct chemical reactivity and versatility in various applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-amino-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4,9H2 |
InChI Key |
HGXFHBMZNDHQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)
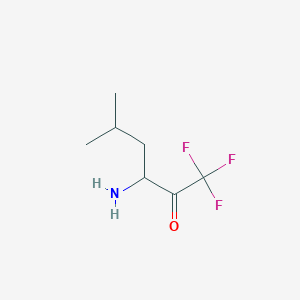
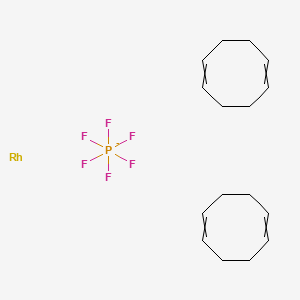
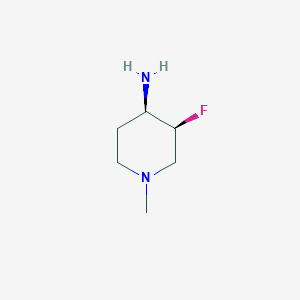
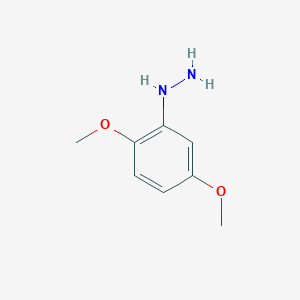
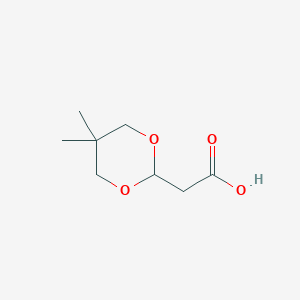
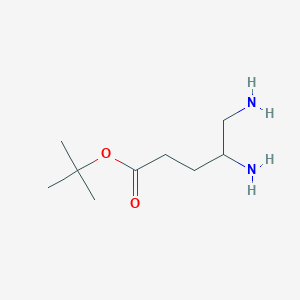
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
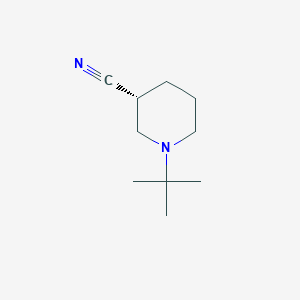
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
